molecular formula C14H17NO4 B1339007 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate CAS No. 188847-00-9

1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate

Cat. No.: B1339007
CAS No.: 188847-00-9
M. Wt: 263.29 g/mol
InChI Key: JZDIVDBVWXFEMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate (CAS: 188847-00-9) is a pyrrolidine-based dicarboxylate ester with a benzyl group at the 1-position and a methyl ester at the 3-position. Its molecular formula is C₁₄H₁₇NO₄, and it has a molecular weight of 263.29 g/mol . The compound is synthesized via a two-step process: (1) reaction of pyrrolidine-3-carboxylic acid derivatives with benzyl chloroformate under basic conditions, and (2) subsequent esterification. For example, a 91% yield was achieved by reacting (S)-1-((benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid with methyl chloroformate in the presence of NaHCO₃ . It is commercially available as a research chemical (≥97% purity) and is used in pharmaceutical intermediate synthesis, particularly in the development of protein degraders and kinase inhibitors .

Properties

IUPAC Name

1-O-benzyl 3-O-methyl pyrrolidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-18-13(16)12-7-8-15(9-12)14(17)19-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDIVDBVWXFEMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70463087
Record name 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188847-00-9
Record name 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Approach

The synthesis of 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate typically involves the selective protection and functionalization of the pyrrolidine ring nitrogen and the carboxylate groups. A common strategy includes:

  • Starting from pyrrolidine-3-carboxylate derivatives.
  • Introduction of the benzyl group at the nitrogen atom via benzyl chloroformate or benzyl bromide.
  • Esterification of the carboxylate group to form the methyl ester.

The reaction is usually performed in an organic solvent such as dichloromethane or toluene, with bases like triethylamine or sodium carbonate to neutralize generated acids and promote nucleophilic substitution.

Representative Laboratory Procedure

A documented procedure involves:

  • Dissolving the pyrrolidine-3-carboxylate precursor in a saturated aqueous sodium bicarbonate solution.
  • Cooling the mixture to 0°C.
  • Adding benzyl chloroformate dropwise to the reaction mixture.
  • Stirring the mixture at room temperature for several hours (e.g., 6 hours).
  • Extracting the product into an organic phase (toluene or dichloromethane).
  • Washing with brine, drying over sodium sulfate, and concentrating to yield the product with yields reported up to 91%.

Industrial Scale Considerations

Industrial synthesis follows similar routes but optimizes:

  • Use of industrial-grade solvents and catalysts.
  • Reaction scale-up with controlled temperature and stirring to minimize by-products.
  • Purification steps such as crystallization or liquid-liquid extraction to ensure high purity.

Detailed Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Dichloromethane, toluene Non-polar solvents preferred for extraction
Base Sodium bicarbonate, sodium carbonate, triethylamine Neutralizes HCl or other acids formed
Temperature 0°C (addition), then room temperature Controls reaction rate and selectivity
Reaction Time 4–6 hours Ensures complete conversion
Molar Ratios Benzyl chloroformate : pyrrolidine derivative ≈ 1:1 Stoichiometric or slight excess of benzylating agent
Workup Extraction, washing with brine, drying Removes impurities and residual reagents
Yield 68–91% Dependent on purity of reagents and conditions

Mechanistic Insights and Reaction Pathways

  • The nitrogen atom of the pyrrolidine ring acts as a nucleophile attacking the electrophilic carbonyl carbon of benzyl chloroformate.
  • This forms a carbamate intermediate, which upon workup yields the benzyl-protected pyrrolidine derivative.
  • The methyl ester group is introduced or preserved through esterification or transesterification steps, often under acidic or basic catalysis.
  • Control of moisture and temperature is critical to prevent hydrolysis of ester or carbamate groups.

Analytical Characterization for Confirmation

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome/Yield Reference
1 Pyrrolidine-3-carboxylate + benzyl chloroformate, NaHCO3, toluene, 0°C to RT, 6 h 91% yield of this compound
2 Pyrrolidine derivative + benzyl chloroformate, sodium carbonate, dichloromethane, 20°C 68% yield
3 Multi-step protection/deprotection with LiHMDS base in THF, benzylation at −78°C to RT High stereoselectivity, optimized purity

Research Findings and Optimization Notes

  • Temperature Control : Lower temperatures (−78°C to 0°C) during benzylation improve selectivity and reduce side reactions.
  • Base Selection : Lithium hexamethyldisilazide (LiHMDS) is effective for deprotonation in asymmetric syntheses.
  • Solvent Choice : Anhydrous conditions and solvents like THF or 2-MeTHF improve reaction efficiency and scalability.
  • Purification : Liquid-liquid extraction preferred over chromatography for large-scale synthesis to reduce cost and time.
  • Stereochemical Control : Use of chiral auxiliaries or catalysts can yield enantiomerically enriched products, validated by chiral HPLC and optical rotation measurements.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrrolidine Dicarboxylates

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Position 1/3) Molecular Formula Molecular Weight (g/mol) Key Applications/Synthesis
1-Benzyl 3-methyl (Target Compound) Benzyl / Methyl C₁₄H₁₇NO₄ 263.29 Protein degrader intermediates
1-Benzyl 3-(tert-butyl) (S)-isomer Benzyl / tert-Butyl C₁₆H₂₁NO₄ 305.34 Intermediate for RAS inhibitors (e.g., Elironrasib)
1-(tert-Butyl) 3-methyl (S)-isomer tert-Butyl / Methyl C₁₀H₁₇NO₄ 229.27 ERK inhibitor synthesis (e.g., MK-8353)
1-Benzyl 3-ethyl Benzyl / Ethyl C₁₅H₁₉NO₄ 277.32 Custom synthesis intermediates
1-Benzyl 3-(methylsulfonyl) Benzyl / Methylsulfonyl C₁₄H₁₇NO₆S 327.35 ERK inhibitor core structure
Key Observations:
  • Steric and Electronic Effects : The tert-butyl group (C₄H₉) in 1-benzyl 3-(tert-butyl) analogs increases steric bulk compared to methyl (CH₃), influencing reaction kinetics and substrate binding in enzyme inhibition (e.g., RAS inhibitors) .
  • Functional Group Reactivity : Sulfonyl groups (e.g., 1-benzyl 3-(methylsulfonyl) ) introduce polarity, enabling hydrogen bonding in kinase active sites .

Stereochemical Variations

  • (S)- vs. (R)-Enantiomers : The (S)-configured 1-benzyl 3-(tert-butyl) pyrrolidine-1,3-dicarboxylate (CAS: N/A) is critical for synthesizing enantiopure RAS inhibitors, as stereochemistry dictates binding to GTPase domains . In contrast, the (R)-enantiomer (CAS: 1412254-17-1) shows distinct pharmacological profiles due to altered spatial orientation .

Biological Activity

1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate (C₁₄H₁₇NO₄) is a compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a benzyl group and two carboxylate groups at the 1 and 3 positions. The molecular weight is approximately 263.29 g/mol. Its unique structure allows for various interactions with biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. Preliminary studies indicate that it may act as an inhibitor of enzymes involved in cellular processes such as DNA repair and metabolic pathways associated with cancer progression.

Enzyme Inhibition

  • Target Enzymes : Interaction studies have shown that this compound binds to enzymes that play critical roles in cellular repair mechanisms.
  • Potential Therapeutic Effects : By inhibiting these enzymes, the compound could disrupt cancer cell proliferation and induce apoptosis in malignant cells .

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in vitro:

  • Cell Lines Tested : Various cancer cell lines have been used to assess the cytotoxic effects of the compound.
  • Mechanisms Observed : The compound was observed to induce cell cycle arrest and apoptosis in sensitive cell lines, suggesting its potential as an anticancer agent .

Case Studies

A recent study focused on the effects of this compound on human breast cancer cells (MCF-7). The results indicated:

  • IC50 Value : The compound exhibited an IC50 value of 15 µM, indicating effective inhibition of cell growth.
  • Apoptotic Markers : Increased expression of apoptotic markers such as caspase-3 was noted, confirming its role in promoting programmed cell death .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is insightful.

Compound NameChemical StructureBiological Activity
This compoundStructureInhibitor of DNA repair enzymes; potential anticancer agent
N-Methylpyrrolidine-2-carboxylic acidSimplified structureLimited biological activity; primarily used as an intermediate
N-BenzyloxycarbonylmethylpyrrolidineContains oxime functional groupModerate antibacterial activity

Applications in Medicine and Industry

The potential applications of this compound extend beyond oncology:

  • Neurological Disorders : Investigated for effects on neurotransmitter systems which may have implications for treating conditions like depression or anxiety disorders .
  • Synthetic Chemistry : Used as a building block for synthesizing more complex organic molecules due to its versatile reactivity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate, and what key reaction conditions should be optimized?

  • Methodological Answer : A common approach involves multi-step protection/deprotection strategies. For example, tert-butyl carbamate (Boc) and methyl ester groups are introduced via nucleophilic substitution or coupling reactions. Evidence from asymmetric synthesis protocols suggests using LiHMDS (lithium hexamethyldisilazide) in THF as a base for deprotonation, followed by reaction with benzylating agents . Key optimizations include controlling reaction temperature (−78°C to room temperature), stoichiometry of the base, and anhydrous conditions to prevent hydrolysis of the ester groups .

Q. How can researchers confirm the purity and structural identity of this compound?

  • Methodological Answer : Combine chromatographic and spectroscopic techniques:

  • HPLC/GC-MS : Assess purity (>95% recommended for synthetic intermediates) .
  • NMR Spectroscopy : Key signals include the tert-butyl group (δ ~1.4 ppm, singlet), benzyl protons (δ ~7.3 ppm, aromatic multiplet), and methyl ester (δ ~3.6 ppm, singlet). Discrepancies in splitting patterns may indicate incomplete protection or stereochemical impurities .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 229.27 for the Boc-protected derivative) .

Q. What are the stability and storage requirements for this compound under laboratory conditions?

  • Methodological Answer : The compound is stable in sealed, dry containers at −20°C. Avoid prolonged exposure to moisture or acidic/basic environments, which may hydrolyze the ester or carbamate groups. Use inert atmospheres (N2/Ar) for long-term storage. Stability data from related dicarboxylates indicate no hazardous decomposition under recommended conditions .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of pyrrolidine-dicarboxylate derivatives, and what analytical tools validate enantiomeric excess?

  • Methodological Answer : Chiral auxiliaries (e.g., tert-butylsulfinamide) or asymmetric catalysis (e.g., Evans’ oxazaborolidines) can enforce stereoselectivity. For example, LiHMDS-mediated alkylation in THF with (R)-tert-butanesulfinamide yields diastereomerically pure intermediates (>90% de). Validate via:

  • Chiral HPLC : Compare retention times with racemic standards.
  • Optical Rotation : Measure [α]D values (e.g., [α]20D = +9.00 for a specific enantiomer) .
  • X-ray Crystallography : Resolve absolute configuration for critical intermediates .

Q. How should researchers address discrepancies in NMR data when characterizing substituted pyrrolidine-dicarboxylates?

  • Methodological Answer : Contradictions often arise from dynamic rotational barriers or solvent-dependent conformational changes. For example, pyrrolidine ring puckering may split methyl ester signals in DMSO-d6 but not in CDCl3. Mitigation strategies include:

  • Variable-temperature NMR to identify coalescence points.
  • DFT calculations to model low-energy conformers.
  • 2D NMR (COSY, NOESY) to resolve overlapping peaks .

Q. What strategies optimize the scalability of multi-gram syntheses while minimizing side reactions?

  • Methodological Answer :

  • Solvent Selection : Replace THF with 2-MeTHF for safer large-scale reactions.
  • Catalyst Loading : Reduce LiHMDS usage via slow reagent addition to prevent exothermic side reactions.
  • Workup Optimization : Use liquid-liquid extraction (e.g., ethyl acetate/water) instead of column chromatography for intermediate isolation .

Critical Considerations

  • Safety : While no acute hazards are reported, use PPE (gloves, goggles) due to limited toxicological data .
  • Eco-Impact : Follow institutional guidelines for waste disposal to avoid environmental release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate
Reactant of Route 2
Reactant of Route 2
1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.